1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one
CAS No.: 946285-35-4
Cat. No.: VC11942381
Molecular Formula: C24H25N7O2
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
![1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one - 946285-35-4](/images/structure/VC11942381.png)
CAS No. | 946285-35-4 |
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Molecular Formula | C24H25N7O2 |
Molecular Weight | 443.5 g/mol |
IUPAC Name | 1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone |
Standard InChI | InChI=1S/C24H25N7O2/c1-17-4-3-5-18(14-17)15-21(32)29-10-12-30(13-11-29)23-22-24(26-16-25-23)31(28-27-22)19-6-8-20(33-2)9-7-19/h3-9,14,16H,10-13,15H2,1-2H3 |
Standard InChI Key | XYBGCHROGSMFSK-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC |
Canonical SMILES | CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC |
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has a molecular formula of C₂₄H₂₅N₇O₂ and a molecular weight of 443.5 g/mol . Its IUPAC name reflects its triazolo[4,5-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 3, a piperazine ring at position 7, and a 3-methylphenylacetyl group at the piperazine nitrogen .
Structural Characterization
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SMILES Notation:
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
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Hydrogen Bond Acceptors: 7, contributing to its solubility and binding interactions .
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound are unavailable, related triazolo[4,5-d]pyrimidine derivatives exhibit planar triazole-pyrimidine fused rings with substituents influencing π-π stacking and hydrogen bonding . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for confirming structure .
Synthesis and Derivative Design
Synthetic Routes
The synthesis of triazolo[4,5-d]pyrimidine derivatives typically involves multi-step reactions:
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Core Formation: Cyclization of 4,6-dihydroxy-2-mercaptopyrimidine precursors to form the triazolo[4,5-d]pyrimidine scaffold .
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Substitution: Reaction of chlorinated intermediates with amines (e.g., piperazine) under alkaline conditions (e.g., triethylamine in ethanol) .
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Functionalization: Introduction of aryl ketone groups via nucleophilic acyl substitution or Friedel-Crafts acylation .
For this compound, the piperazine and 3-methylphenylacetyl groups are likely introduced in later stages, as seen in analogous syntheses .
Physicochemical and Pharmacokinetic Properties
Key Computed Properties
Property | Value | Method/Source |
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Molecular Weight | 443.5 g/mol | PubChem |
XLogP3 | 3 | PubChem |
Topological Polar SA | 89.3 Ų | PubChem |
Rotatable Bonds | 5 | PubChem |
Hydrogen Bond Acceptors | 7 | PubChem |
Solubility and Stability
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Solubility: Moderate solubility in dimethylformamide (DMF) and ethanol, limited in aqueous buffers due to lipophilicity .
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Stability: Stable under inert storage conditions; susceptible to hydrolysis in acidic/basic environments .
Biological Activity and Mechanisms
Lysine Demethylase 1 (LSD1) Modulation Triazolo[4,5-d]pyrimidines with hydrazone moieties (e.g., compound 43) induce apoptosis in MGC-803 cells by:
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Mitochondrial Pathway Activation: ↓ Bcl-2, ↑ Bax/Bak, caspase-9/3 activation .
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Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers DNA damage .
Selectivity and Toxicity
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Cancer vs. Normal Cells: Selectivity indices (SI) >10 for compounds like 34 (IC₅₀ = 26.25 nM in PC3 vs. 56.17 μM in GES-1) .
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Cytotoxicity: Low toxicity in non-cancerous VERO and Het-1A cells .
Pharmacological Applications
Epigenetic Therapy
LSD1 inhibitors (e.g., compound 27, IC₅₀ = 0.564 μM) reverse aberrant histone methylation, suppressing tumor migration and proliferation .
Comparative Analysis of Analogues
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